molecular formula C9H14ClN3 B1399125 2-(Piperidin-4-yl)pyrimidine hydrochloride CAS No. 690261-64-4

2-(Piperidin-4-yl)pyrimidine hydrochloride

Cat. No. B1399125
M. Wt: 199.68 g/mol
InChI Key: UHKXHOSBSOOQIF-UHFFFAOYSA-N
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Description

“2-(Piperidin-4-yl)pyrimidine hydrochloride” is a chemical compound with the CAS Number: 690261-64-4 . It has a molecular weight of 199.68 and its linear formula is C9H14ClN3 .


Synthesis Analysis

While specific synthesis methods for “2-(Piperidin-4-yl)pyrimidine hydrochloride” were not found in the search results, piperidine derivatives are generally synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives . A method combining three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction has been proposed .


Molecular Structure Analysis

The molecular structure of “2-(Piperidin-4-yl)pyrimidine hydrochloride” is represented by the linear formula C9H14ClN3 . The compound is a solid at room temperature .


Physical And Chemical Properties Analysis

“2-(Piperidin-4-yl)pyrimidine hydrochloride” is a solid at room temperature . It has a molecular weight of 199.68 and its linear formula is C9H14ClN3 .

Scientific Research Applications

  • Pharmaceutical Industry

    • Piperidine derivatives are present in more than twenty classes of pharmaceuticals .
    • They are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
    • Piperidin-4-ones exhibit various biological activities like analgesic, hypotensive and central nervous system depressant, antiviral, bactericidal and fungicidal activities .
  • Organic Synthesis

    • Piperidines serve as an essential building block for the construction of highly rigid and preorganized bis-bispidine tetraazamacrocycles .
  • Synthesis of Various Piperidine Derivatives

    • Piperidines play a significant role in the pharmaceutical industry . They are among the most important synthetic fragments for designing drugs .
    • The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
    • For example, 2-furyl or 2-thienyl substituents undergo ring opening to form alcohols and thiols, respectively .
  • Construction of Highly Rigid and Preorganized Bis-Bispidine Tetraazamacrocycles

    • 4,4-Piperidinediol hydrochloride serves as an essential building block for the construction of highly rigid and preorganized bis-bispidine tetraazamacrocycles .
  • Potential Use in Drug Discovery

    • Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
    • More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
  • Pharmaceutical Applications of Synthetic and Natural Piperidines

    • The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Safety And Hazards

The compound is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled . It is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes if skin contact occurs . If inhaled, the victim should be moved to fresh air .

Future Directions

While specific future directions for “2-(Piperidin-4-yl)pyrimidine hydrochloride” were not found in the search results, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a strong interest in this field of research.

properties

IUPAC Name

2-piperidin-4-ylpyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.ClH/c1-4-11-9(12-5-1)8-2-6-10-7-3-8;/h1,4-5,8,10H,2-3,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKXHOSBSOOQIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70719238
Record name 2-(Piperidin-4-yl)pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70719238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperidin-4-yl)pyrimidine hydrochloride

CAS RN

690261-64-4
Record name 2-(Piperidin-4-yl)pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70719238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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